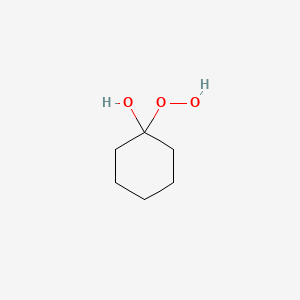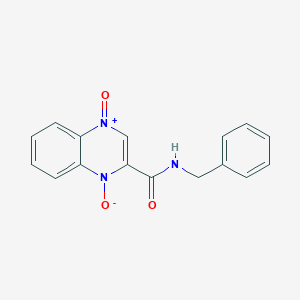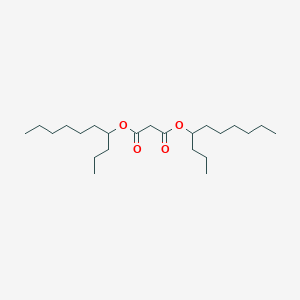
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate is an organic compound characterized by the presence of a dibromophenoxy group attached to a hydroxypropyl prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions, forming 3,5-dibromophenol.
Etherification: 3,5-dibromophenol is then reacted with epichlorohydrin under basic conditions to form 3-(3,5-dibromophenoxy)-2-hydroxypropyl chloride.
Esterification: The final step involves the esterification of 3-(3,5-dibromophenoxy)-2-hydroxypropyl chloride with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-dibromophenoxy)-2-oxopropyl prop-2-enoate.
Reduction: Formation of 3-(3,5-dibromophenoxy)-2-hydroxypropyl propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate involves its interaction with specific molecular targets. The dibromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxypropyl prop-2-enoate moiety can undergo metabolic transformations, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Dichlorophenoxy)-2-hydroxypropyl prop-2-enoate: Similar structure but with chlorine atoms instead of bromine.
3-(3,5-Difluorophenoxy)-2-hydroxypropyl prop-2-enoate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate is unique due to the presence of bromine atoms, which can impart different chemical and biological properties compared to its chloro and fluoro analogs. The bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
| 113841-12-6 | |
Molekularformel |
C12H12Br2O4 |
Molekulargewicht |
380.03 g/mol |
IUPAC-Name |
[3-(3,5-dibromophenoxy)-2-hydroxypropyl] prop-2-enoate |
InChI |
InChI=1S/C12H12Br2O4/c1-2-12(16)18-7-10(15)6-17-11-4-8(13)3-9(14)5-11/h2-5,10,15H,1,6-7H2 |
InChI-Schlüssel |
DCYKZXLUZCTILX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCC(COC1=CC(=CC(=C1)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)






